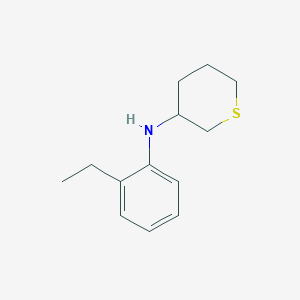

N-(2-ethylphenyl)thian-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(2-ethylphenyl)thian-3-amine |

InChI |

InChI=1S/C13H19NS/c1-2-11-6-3-4-8-13(11)14-12-7-5-9-15-10-12/h3-4,6,8,12,14H,2,5,7,9-10H2,1H3 |

InChI Key |

ZBHVULDEEUZWQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC2CCCSC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N 2 Ethylphenyl Thian 3 Amine and Its Derivatives

Retrosynthetic Analysis and Key Precursors for Thian-3-amine (B2788540) Core Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. rsc.orgdeanfrancispress.com For N-(2-ethylphenyl)thian-3-amine, the primary disconnection breaks the C-N bond, identifying thian-3-amine and a suitable 2-ethylphenyl electrophile as key precursors.

The construction of the thian-3-amine core itself can be approached through several retrosynthetic strategies. One common method involves the cyclization of a linear precursor containing both the sulfur atom and the amine functionality (or its protected equivalent). For instance, a key intermediate could be a substituted amino-thiol or a derivative thereof.

A plausible retrosynthetic pathway for the thian-3-amine ring is illustrated below:

Table 1: Retrosynthetic Analysis of Thian-3-amine

| Target Molecule | Key Disconnections | Precursors |

| Thian-3-amine | C-S and C-N bond formation | Dithiol and an amine source, or an amino-thiol derivative. |

A forward synthesis could involve the reaction of 1,3-dihalopropanes with a protected amine and a sulfur source. Another approach might utilize a Michael addition to form a 2,3-disubstituted thian-4-one, which can then be further manipulated to introduce the amine at the 3-position. open.ac.uk

Multicomponent Reactions and Domino Cyclizations in Thian-3-amine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the thian-3-amine scaffold. For example, a three-component reaction involving an aldehyde, an amine, and a sulfur-containing component could potentially lead to a substituted thiane (B73995) ring. core.ac.ukrsc.orgacs.org

Domino or cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are also valuable in heterocyclic synthesis. A domino cyclization could be designed to form the thiane ring from an acyclic precursor in a highly stereocontrolled manner.

Regioselective and Stereoselective Synthesis Approaches for Thian-3-amine Systems

The synthesis of substituted thian-3-amines often requires precise control over the placement and three-dimensional arrangement of functional groups.

Diastereoselective Synthesis of Thian-3-amine Scaffolds

Achieving the desired diastereomer of a substituted thian-3-amine is crucial, as different diastereomers can exhibit distinct biological activities. wikipedia.org Diastereoselectivity can be controlled by using chiral starting materials or by employing diastereoselective reactions. For instance, the reduction of a thian-3-one precursor to the corresponding alcohol can be influenced by the steric environment of the ketone, leading to a preferred diastereomer of the subsequent amine. acs.orgresearchgate.net The choice of reducing agent and reaction conditions plays a significant role in determining the stereochemical outcome. organic-chemistry.org

Enantioselective Synthesis Utilizing Chiral Catalysis or Auxiliaries

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.org This is particularly important in pharmaceutical applications where one enantiomer may be active while the other is inactive or even harmful. nih.gov Enantioselective approaches to thian-3-amine derivatives can involve:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can steer a reaction towards the formation of one enantiomer over the other. wikipedia.orgresearchgate.net Asymmetric hydrogenation of a suitable enamine precursor is a potential route to enantioenriched thian-3-amines. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is established, the auxiliary is removed. This method allows for the synthesis of optically active α-tertiary amines. acs.org

Table 2: Chiral Synthesis Approaches

| Approach | Description | Example Application |

| Chiral Catalysis | Employs a chiral catalyst to induce enantioselectivity in a reaction. | Asymmetric hydrogenation of an enamine to form a chiral amine. nih.gov |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. | Synthesis of optically pure unnatural α-alkyl amines. acs.org |

N-Alkylation and N-Arylation Methodologies for Amine Functionalization, Including the 2-Ethylphenyl Group

Once the thian-3-amine core is synthesized, the final step is the introduction of the 2-ethylphenyl group onto the nitrogen atom. This is typically achieved through N-alkylation or N-arylation reactions.

Common methods for N-arylation include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for forming C-N bonds and is widely used for the synthesis of arylamines. cmu.eduorganic-chemistry.org It involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base.

Ullmann Condensation: A classical copper-catalyzed reaction for the formation of diaryl ethers and arylamines, though it often requires harsh reaction conditions. organic-chemistry.org

Chan-Lam Coupling: A copper-catalyzed cross-coupling of amines with boronic acids, which can often be performed under milder conditions than the Ullmann reaction. organic-chemistry.org

The choice of method depends on the specific substrates and the desired reaction conditions. For the synthesis of this compound, a Buchwald-Hartwig amination using 2-ethylphenyl bromide or iodide would be a likely effective strategy.

Functional Group Interconversions and Post-Synthetic Modifications on the Thiane Ring and Phenyl Moiety

Functional group interconversion (FGI) is the process of converting one functional group into another. wikipedia.orgimperial.ac.uk This is a crucial strategy in organic synthesis to introduce or modify functionality after the main carbon skeleton has been assembled.

On the thiane ring, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and biological activity of the molecule. evitachem.comsmolecule.com The thiane ring itself can also undergo ring-opening or rearrangement reactions under certain conditions.

On the phenyl moiety, the ethyl group or the aromatic ring itself can be further functionalized. For example, electrophilic aromatic substitution reactions could introduce additional substituents onto the phenyl ring. The ethyl group could also be a site for further chemical modification. These post-synthetic modifications allow for the creation of a library of derivatives for structure-activity relationship (SAR) studies. solubilityofthings.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is critical for minimizing environmental impact and enhancing process safety and efficiency. This involves a focus on atom economy, the use of safer solvents and reagents, energy efficiency, and the development of catalytic over stoichiometric processes. The most direct synthetic route to this compound is the reductive amination of thian-3-one with 2-ethylaniline (B167055). This reaction forms the basis for exploring various green chemistry approaches.

A significant advancement in green chemistry is the reduction or elimination of hazardous organic solvents. mdpi.com Traditional organic syntheses often rely on volatile and toxic solvents that contribute to environmental pollution and pose health risks. For the synthesis of this compound, several greener alternatives to conventional solvent-based reactions can be considered.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions represent an ideal green synthetic method, as they eliminate solvent waste entirely. ijcmas.com These reactions are often facilitated by grinding the solid reactants together, a technique known as mechanochemistry or "grindstone chemistry". ijcmas.com For the synthesis of this compound, a solid-state reductive amination of thian-3-one with 2-ethylaniline in the presence of a solid reducing agent and a catalyst could be a viable approach. While direct literature is unavailable, similar solvent-free syntheses of amines have been reported with high efficiency. ias.ac.in

Another solvent-free approach involves carrying out the reaction at an elevated temperature without any medium. smolecule.com However, the thermal stability of the reactants and products must be considered.

Alternative Reaction Media:

When a solvent is necessary, water is the most environmentally benign choice. However, the low aqueous solubility of many organic reactants, such as 2-ethylaniline and thian-3-one, can be a limitation. To overcome this, strategies such as the use of phase-transfer catalysts or co-solvents may be employed. Microwave-assisted synthesis in aqueous media has also proven effective for the formation of cyclic amines. mdpi.com

Glycerol (B35011), a biodegradable and non-toxic solvent derived from renewable resources, has emerged as a promising green solvent for organic reactions. ias.ac.in Its high boiling point and ability to dissolve a wide range of organic compounds make it suitable for various transformations, including reductive aminations. A catalyst-free reductive amination of aldehydes using sodium borohydride (B1222165) in glycerol has been reported to be efficient. ias.ac.in This methodology could be adapted for the synthesis of this compound.

The following table summarizes potential green reaction media for the synthesis of this compound via reductive amination:

| Reaction Medium | Catalyst/Reagent | Potential Advantages |

| Solvent-Free (Grindstone) | Solid reducing agent (e.g., NaBH₄), solid acid/base catalyst | No solvent waste, high reaction rates, energy efficient. |

| Water | Phase-transfer catalyst, microwave irradiation | Environmentally benign, safe. |

| Glycerol | Sodium borohydride | Biodegradable, non-toxic, recyclable. |

The development of efficient and recyclable catalysts is a key aspect of green chemistry. Catalytic processes are inherently more atom-economical than stoichiometric reactions. For the synthesis of this compound and its derivatives, catalyst development can focus on both the reductive amination step and potential alternative synthetic routes like C-N cross-coupling reactions.

Catalysts for Reductive Amination:

The reductive amination of thian-3-one with 2-ethylaniline can be catalyzed by a variety of systems. While traditional methods might use stoichiometric reducing agents like sodium cyanoborohydride, greener alternatives are sought. harvard.edu Catalytic hydrogenation, using molecular hydrogen as the reductant, is a highly atom-economical method. frontiersin.org

Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Noble metal catalysts such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃) are effective for reductive aminations. frontiersin.orgx-mol.com Research into non-noble metal catalysts, which are more abundant and less toxic, is a major focus of green catalyst development. Iron, nickel, and copper-based catalysts have shown promise in various amination reactions. nih.gov

Catalysts for C-N Cross-Coupling:

An alternative approach to forming the N-aryl bond in this compound is through a direct C-N cross-coupling reaction. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide or triflate and an amine, is a powerful tool for this purpose. nih.govrsc.org In this context, the reaction would involve coupling 3-aminothiane with a 2-ethylphenyl halide. The development of more sustainable ligand systems for the palladium catalyst, as well as methods for catalyst recovery and reuse, are active areas of research.

The following table presents a selection of catalytic systems that could be applied to the synthesis of this compound:

| Reaction Type | Catalyst System | Key Features |

| Reductive Amination | H₂ / Pd/C | High atom economy, well-established. |

| Reductive Amination | H₂ / Raney Nickel | Lower cost compared to noble metals. |

| Reductive Amination | Formic acid / Au/TiO₂ | Mild conditions, use of a transfer hydrogenation reagent. frontiersin.org |

| C-N Cross-Coupling | Pd(OAc)₂ / Ligand (e.g., BINAP) | High functional group tolerance, well-defined mechanism. |

Theoretical and Computational Investigations of N 2 Ethylphenyl Thian 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of N-(2-ethylphenyl)thian-3-amine. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's structure, reactivity, and electronic properties. acs.orgmdpi.com

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. acs.orgresearchgate.net These calculations optimize the molecular geometry by finding the lowest energy conformation. The process involves calculating bond lengths, bond angles, and dihedral angles that define the spatial arrangement of atoms. acs.orgresearchgate.net For instance, the thian ring can adopt various conformations, such as chair or boat forms, and DFT helps identify the most energetically favorable one. Similarly, the orientation of the 2-ethylphenyl group relative to the thian-3-amine (B2788540) core is determined. This information is crucial as the molecule's conformation can significantly influence its biological activity and physical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, various molecular reactivity indices can be calculated. acs.org These descriptors provide quantitative measures of the molecule's reactivity.

These indices for this compound, derived from DFT calculations, help predict its behavior in chemical reactions and its potential interactions with biological targets.

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. acs.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. acs.org The MEP map is colored to indicate different potential values: red for electron-rich (negative potential) regions, blue for electron-poor (positive potential) regions, and green for neutral regions. acs.org For this compound, the MEP analysis would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, making them potential sites for electrophilic attack. The hydrogen atoms of the amine group and the aromatic ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration of this compound

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can explore its conformational landscape by simulating its dynamic behavior in a solvent, often water, to mimic physiological conditions. mdpi.com These simulations reveal the different shapes (conformations) the molecule can adopt and the transitions between them. By analyzing the trajectory of the simulation, one can identify the most stable and populated conformations, which are often the biologically active ones. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to assess the stability of the molecule and the flexibility of its different parts during the simulation. nih.govmdpi.com This information is vital for understanding how the molecule might interact with a biological target.

Force Field Development and Validation for Thian-3-amine Systems

The accuracy of MD simulations heavily relies on the quality of the force field, which is a set of parameters describing the potential energy of the system. researchgate.net For novel molecules like this compound, existing force fields may not be adequate. Therefore, developing and validating a specific force field for thian-3-amine systems is often necessary. This process involves parameterizing bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) to accurately reproduce experimental data or high-level quantum mechanical calculations. arxiv.orgarxiv.org Validation is then performed by comparing simulation results of known properties, such as density and heat of vaporization, with experimental values. acs.org A well-validated force field ensures that the MD simulations provide a realistic representation of the molecule's behavior. scm.com

In Silico Prediction of Molecular Interactions and Binding Affinities for Potential Targets

In silico methods, particularly molecular docking and binding free energy calculations, are instrumental in predicting how this compound might interact with potential biological targets, such as enzymes or receptors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the molecule when it binds to a target protein. nih.gov The process involves placing the ligand (this compound) into the binding site of the receptor and scoring the different poses based on their interaction energy. semanticscholar.org This helps to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. semanticscholar.org

Binding Affinity Prediction: Following docking, the strength of the interaction, or binding affinity, can be estimated. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy. semanticscholar.org A lower binding free energy indicates a stronger and more stable interaction. These predictions are crucial for prioritizing compounds for further experimental testing in drug discovery programs. epu.edu.iq For this compound, these studies could reveal its potential as an inhibitor for specific enzymes, for example, by predicting a high binding affinity to their active sites. nih.gov

Computational Analysis of Reaction Mechanisms in this compound Synthesis

Theoretical investigations into the synthesis of this compound typically focus on elucidating the most energetically favorable reaction pathway. The initial step involves the nucleophilic attack of the nitrogen atom of 2-ethylaniline (B167055) on the carbonyl carbon of thian-3-one. This leads to the formation of a hemiaminal intermediate. The subsequent dehydration of the hemiaminal can proceed through different pathways to form either an enamine or an imine. Computational models can predict the activation barriers for each of these steps, helping to determine the predominant intermediate species under specific reaction conditions.

Following the formation of the unsaturated intermediate, the final step is its reduction. The mechanism of this reduction can also be scrutinized using computational methods. Whether the reduction proceeds via a direct hydride transfer from a reducing agent or through a more complex catalytic cycle can be modeled. DFT calculations can map out the potential energy surface of the reduction step, identifying the transition state and calculating the associated activation energy.

A hypothetical reaction pathway for the synthesis of this compound via reductive amination is presented below, along with plausible computational data. This data is illustrative of what a detailed DFT study might reveal about the reaction mechanism.

Hypothetical Reaction Scheme:

Nucleophilic Attack: 2-ethylaniline attacks the carbonyl group of thian-3-one to form a hemiaminal intermediate (INT1).

Dehydration: The hemiaminal intermediate undergoes dehydration to form an iminium cation (TS1), which then deprotonates to form an enamine (INT2) or an imine. For this analysis, the enamine pathway is considered.

Reduction: The enamine intermediate is reduced by a hydride source, proceeding through a transition state (TS2) to yield the final product, this compound.

The table below presents hypothetical relative energies for the stationary points along this proposed reaction pathway, calculated at a representative level of theory (e.g., B3LYP/6-311+G(d,p)) in a suitable solvent model.

| Structure | Description | Relative Energy (kcal/mol) |

| Reactants | 2-ethylaniline + thian-3-one | 0.00 |

| INT1 | Hemiaminal Intermediate | -5.2 |

| TS1 | Dehydration Transition State | +15.8 |

| INT2 | Enamine Intermediate | +2.1 |

| TS2 | Reduction Transition State | +10.5 |

| Product | This compound | -12.7 |

Further computational analysis can provide detailed geometric parameters for the transition states, offering a deeper understanding of the bonding changes that occur during the reaction. The following table shows hypothetical key bond lengths for the transition states in the synthesis of this compound.

| Transition State | Key Bonds | Bond Length (Å) |

| TS1 (Dehydration) | C-O (breaking) | 1.85 |

| C-N (forming double bond) | 1.35 | |

| O-H (forming) | 1.10 | |

| TS2 (Reduction) | C-H (forming) | 1.60 |

| C=C (breaking double bond) | 1.40 | |

| N-H (from reducing agent, breaking) | 1.95 |

These computational investigations are crucial for optimizing reaction conditions. For instance, understanding the energy barriers of different pathways can guide the choice of catalysts or reaction temperatures to favor a specific, more efficient route. The analysis of transition state geometries can also inform the design of catalysts that stabilize these high-energy states, thereby accelerating the reaction. While the data presented here is hypothetical, it illustrates the type of detailed mechanistic insight that computational chemistry can provide for the synthesis of complex molecules like this compound.

Molecular Interaction Mechanisms and Target Engagement Studies in Vitro and in Silico Focus

Exploration of Protein-Ligand Interactions with N-(2-ethylphenyl)thian-3-amine

No public data from in silico docking or molecular dynamics simulations for this compound are available. Such studies would be crucial to predict the binding affinity and mode of interaction of this compound with potential biological targets.

While general principles of structure-based ligand design are well-established in medicinal chemistry, their specific application to thian-3-amine (B2788540) derivatives, particularly this compound, is not documented in the available literature.

Mechanistic Studies on Enzyme Inhibition or Receptor Modulation via In Vitro Assays (e.g., GSK-3β Inhibition, Kinase Inhibition)

There are no published enzyme kinetic studies that report the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any enzyme, including GSK-3β or other kinases.

Information from competitive binding assays, which would elucidate the compound's ability to displace known ligands from their binding sites on recombinant molecular targets, is not available for this compound.

Allosteric Modulation and Conformational Changes in Target Proteins Induced by this compound Binding

No studies have been found that investigate the potential for this compound to act as an allosteric modulator or to induce conformational changes in any target proteins.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Ethylphenyl Thian 3 Amine Derivatives

Influence of Conformational Flexibility on SAR in Thian-3-amine (B2788540) Derivatives

(This section would have explored how the flexibility of the thian ring and the rotation of the bond connecting it to the ethylphenyl group affect the molecule's interaction with biological targets. It would have ideally included data comparing conformationally restricted analogues to more flexible versions.)

Bioisosteric Replacement Strategies for Optimization of N-(2-ethylphenyl)thian-3-amine Analogues

(This section was planned to detail efforts to modify the this compound structure by replacing atoms or groups—for instance, substituting the sulfur atom in the thian ring with oxygen (oxolane) or carbon (cyclohexane), or modifying the ethyl group on the phenyl ring—to improve properties like potency, selectivity, or metabolic stability. This would have been supported by comparative data tables.)

The absence of specific research on this compound highlights a potential area for future investigation within medicinal chemistry. The thian-3-amine scaffold represents an interesting three-dimensional structure that could be explored for various biological targets. Future research would be necessary to generate the data required to understand its SAR and to apply rational drug design strategies.

Advanced Spectroscopic and Crystallographic Methodologies for Rigorous Characterization of N 2 Ethylphenyl Thian 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(2-ethylphenyl)thian-3-amine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the 2-ethylphenyl group and the thiane (B73995) ring. The aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethyl group would show a characteristic quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, likely around 2.6 ppm and 1.2 ppm, respectively. docbrown.info The protons on the thiane ring would resonate in the upfield region, generally between 2.0 and 4.0 ppm. vulcanchem.com The chemical shift and multiplicity of the proton at the C3 position, bonded to the nitrogen, would be particularly informative about the conformation of the ring.

The stereochemistry, specifically the axial or equatorial orientation of the N-(2-ethylphenyl)amino substituent on the thiane ring, can be determined through the analysis of coupling constants and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). A chair conformation is expected for the thiane ring, and NOESY can reveal proximities between the C3 proton and other protons on the ring, confirming its orientation.

Advanced 2D NMR techniques are essential for unambiguous assignment:

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, helping to trace the connectivity within the ethyl group and the thiane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting the N-(2-ethylphenyl) substituent to the C3 position of the thiane ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table presents predicted chemical shifts (δ) in ppm. Actual values may vary.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic C-H (4H) | 7.10 - 7.40 | m | 125.0 - 145.0 |

| Ethyl -CH₂ | ~2.65 | q | ~25.0 |

| Ethyl -CH₃ | ~1.25 | t | ~15.0 |

| Thiane C3-H | ~3.50 | m | ~55.0 |

| Thiane C2, C4, C5, C6 -H | 2.10 - 3.10 | m | 25.0 - 35.0 |

| Amine N-H | ~4.50 | br s | N/A |

Single-Crystal X-ray Diffraction Analysis of Thian-3-amine (B2788540) Derivatives for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) provides the most definitive and accurate method for determining the three-dimensional molecular structure of a compound in the solid state. fzu.cz For a derivative of this compound that forms suitable single crystals, SCXRD analysis would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com

This technique would unequivocally confirm the chair conformation of the six-membered thiane ring and establish the orientation of the substituents. It is expected that the bulky N-(2-ethylphenyl)amino group would preferentially occupy a pseudo-equatorial position to minimize steric strain. The analysis would also reveal the rotational angle (atropisomerism) of the ethylphenyl group relative to the C-N bond.

Furthermore, SCXRD elucidates the supramolecular assembly in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the amine N-H group and potentially weak C-H···π or π-π stacking interactions between the aromatic rings. researchgate.net These interactions are fundamental to understanding the physical properties of the solid material.

Table 2: Representative Crystallographic Data Parameters for a Small Organic Molecule This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions (a, b, c, β) | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95.5° |

| Volume | 1005 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.250 g/cm³ |

| Final R-factor | R1 = 0.045 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Reaction Pathways and In Vitro Metabolites

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation and metabolic pathways.

High-Resolution Mass Spectrometry (HRMS) , typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion, thus confirming its identity. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) is used to fragment the protonated molecule ([M+H]⁺) and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation pathways would likely include the loss of the ethyl group (C₂H₅), cleavage of the C-N bond separating the phenylamine from the thiane ring, and fragmentation of the thiane ring itself. nih.gov

For studying in vitro metabolism, the compound would be incubated with liver microsomes, and the resulting mixture analyzed by LC-MS/MS. srce.hr Common phase I metabolic reactions for a molecule of this type include:

Aromatic hydroxylation on the ethylphenyl ring.

Aliphatic hydroxylation on the ethyl group.

N-dealkylation (though not applicable here as it's a secondary amine).

S-oxidation of the thiane sulfur atom to form the corresponding sulfoxide (B87167) and sulfone.

HRMS is crucial in this context to identify the elemental composition of potential metabolites, while MS/MS confirms their structure by comparing their fragmentation patterns to the parent drug. nih.govmdpi.com

Table 3: Predicted m/z Values for this compound and Potential Phase I Metabolites Based on a molecular formula of C₁₄H₂₁NS (Monoisotopic Mass = 235.1446 Da)

| Compound | Modification | Formula | Predicted [M+H]⁺ m/z |

|---|---|---|---|

| Parent Drug | - | C₁₄H₂₂NS⁺ | 236.1518 |

| Metabolite 1 | Hydroxylation (+O) | C₁₄H₂₂NOS⁺ | 252.1468 |

| Metabolite 2 | S-Oxidation (+O) | C₁₄H₂₂NOS⁺ | 252.1468 |

| Metabolite 3 | S-Dioxidation (+2O) | C₁₄H₂₂NO₂S⁺ | 268.1417 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for functional group identification and for obtaining a unique "fingerprint" of the molecule. scifiniti.commdpi.com

The IR spectrum of this compound would show characteristic absorption bands:

N-H stretch: A moderate band around 3300-3400 cm⁻¹.

Aromatic C-H stretch: Sharp bands just above 3000 cm⁻¹.

Aliphatic C-H stretch: Strong, sharp bands just below 3000 cm⁻¹.

Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

C-N stretch: In the 1350-1250 cm⁻¹ region.

C-S stretch: A weaker band in the 700-600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and is useful for analyzing the skeletal vibrations of the ring structures. nih.gov By combining experimental IR and Raman data with theoretical calculations (e.g., Density Functional Theory, DFT), a detailed assignment of all vibrational modes can be achieved. This combination can also be used to study conformational isomers, as different conformers would exhibit subtle but measurable differences in their vibrational spectra.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | 3300 - 3400 |

| Aromatic C-H Stretch | IR, Raman | 3010 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-N Stretch | IR | 1250 - 1350 |

Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues

This compound itself is achiral. However, if a chiral analogue were to be synthesized—for example, by introducing a substituent on the thiane ring to create a new stereocenter or by resolving atropisomers if rotation around the C-N bond is restricted—Circular Dichroism (CD) spectroscopy would be the primary technique for its stereochemical analysis in solution. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org A chiral analogue of this compound would produce a unique CD spectrum with positive and/or negative bands (Cotton effects). This spectrum is a characteristic signature of its absolute configuration.

This technique is exceptionally sensitive to the three-dimensional arrangement of chromophores within the molecule. utexas.edu The aromatic ring is the primary chromophore in this case. The sign and magnitude of the Cotton effects could be correlated with the absolute configuration by comparing experimental spectra to those predicted by quantum-chemical calculations. CD is also a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. rsc.org

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis in Synthesis Monitoring

During the synthesis of this compound, hyphenated analytical techniques are essential for monitoring the reaction progress, identifying intermediates and byproducts, and assessing the purity of the final product. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this purpose. A small aliquot of the reaction mixture can be injected directly into the LC-MS system. The liquid chromatography component separates the starting materials, product, and any impurities based on their polarity, while the mass spectrometer provides mass information for each separated peak, allowing for their identification. d-nb.info This enables real-time monitoring of the consumption of reactants and the formation of the product.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require derivatization of the amine to increase its volatility and improve its chromatographic behavior. mmu.ac.uk GC offers high separation efficiency for complex mixtures.

These techniques are invaluable for optimizing reaction conditions (e.g., temperature, reaction time, catalyst loading) to maximize yield and minimize the formation of impurities.

Table 5: Illustrative LC-MS Parameters for Synthesis Monitoring

| Parameter | Typical Setting |

|---|---|

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% to 95% B over 10 minutes |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Range | m/z 100-500 |

Chemoinformatics and Data Mining Applications in N 2 Ethylphenyl Thian 3 Amine Research

Database Screening and Virtual Libraries for Related Chemical Scaffolds

A foundational step in modern drug discovery involves the systematic screening of extensive chemical databases to identify molecules with desired structural features or potential biological activity. For research centered on N-(2-ethylphenyl)thian-3-amine, this process begins with searching for its core scaffold, thian-3-amine (B2788540), within large public and commercial repositories. Databases such as ChEMBL, PubChem, and ZINC contain millions of compounds, providing a rich source of information on molecules with similar structural motifs. arxiv.org

Virtual libraries expand this search into novel, yet-synthesizable chemical space. These are computationally generated collections of molecules based on a common scaffold and a set of defined chemical reactions and available building blocks. By applying known synthetic routes to the thian-3-amine core, researchers can enumerate millions to billions of virtual derivatives of this compound. These libraries can then be screened in silico to prioritize compounds with the highest likelihood of possessing desired properties, long before any physical synthesis is undertaken. For instance, the Enamine REAL (REadily AccessibLe) database offers billions of compounds that can be synthesized with a high success rate, making it a powerful tool for virtual screening campaigns. enamine.net

| Database | Description | Relevance to this compound Research |

|---|---|---|

| ChEMBL | A large, open-access database of bioactive molecules with drug-like properties, containing information on compound-target interactions. arxiv.org | Identifying known biological targets for compounds containing the thian-3-amine scaffold. |

| PubChem | A public repository containing information on chemical substances and their biological activities, maintained by the NCBI. arxiv.org | General-purpose searching for structural analogs and related bioactivity data. |

| ZINC | A free database of commercially-available compounds for virtual screening, curated for properties like charge and stereochemistry. arxiv.org | Sourcing purchasable starting materials and building blocks for synthesizing derivatives. |

| Enamine REAL Database | An ultra-large collection of virtual compounds that are synthetically accessible with high probability. enamine.net | Exploring a vast and novel chemical space for derivatives of the core scaffold. |

Machine Learning and Artificial Intelligence in Predicting this compound Molecular Interactions

| Technique | Description | Application to this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in the physicochemical properties of compounds with their biological activities. | Predicting the potency of new derivatives based on structural modifications. |

| Support Vector Machines (SVM) | A classification algorithm that separates data points into classes (e.g., active vs. inactive compounds). fluxinsights.co.uk | Classifying novel thian-3-amine derivatives for virtual screening campaigns. |

| Artificial Neural Networks (ANN) | Complex, multi-layered models inspired by the human brain, capable of learning non-linear relationships in data. fluxinsights.co.uksciencedaily.com | Developing highly accurate models for predicting bioactivity when large datasets are available. |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Visualizing and scoring the potential binding modes of this compound within a protein's active site. |

Network Pharmacology Approaches for Multi-Target Prediction of Thian-3-amine Derivatives

Network pharmacology offers a systems-level perspective, moving beyond the "one drug, one target" paradigm to investigate how a compound interacts with a complex network of proteins within a cell. frontiersin.org This approach is particularly valuable for understanding the multifaceted effects of thian-3-amine derivatives, predicting both their intended therapeutic actions and potential off-target interactions that could lead to side effects.

| Step | Description | Example for a Thian-3-amine Derivative |

|---|---|---|

| 1. Compound Target Prediction | Use computational tools (e.g., docking, pharmacophore screening) to identify potential protein targets. | Predicting that the derivative binds to specific kinases and G-protein coupled receptors. |

| 2. Network Construction | Build a biological network using known protein-protein interaction and pathway databases (e.g., STRING, KEGG). | Mapping the predicted targets onto a human interactome map. |

| 3. Network Analysis | Analyze the topology of the network to identify key nodes (proteins) and modules (pathways) affected by the compound. | Identifying that the compound's targets are enriched in a specific cancer-related signaling pathway. |

| 4. Functional Annotation | Relate the perturbed network modules to specific biological processes and diseases. | Hypothesizing a potential anti-inflammatory effect based on the modulation of the MAPK signaling pathway. |

Retrosynthesis Planning Software for Complex Thian-3-amine Derivatives

Once a promising derivative of this compound has been designed computationally, the challenge shifts to its efficient chemical synthesis. Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available precursors. the-scientist.com Traditionally a manual process reliant on expert knowledge, retrosynthesis is now increasingly aided by sophisticated software that leverages AI and vast reaction databases. the-scientist.com

Tools like SYNTHIA™, SynRoute, and BIOVIA Reaction Planner use expert-coded rules and machine learning algorithms to propose multiple viable synthetic routes. sigmaaldrich.comnih.gov3ds.com These programs can quickly scan hundreds of potential pathways, considering factors like reaction feasibility, cost of starting materials, and step count. For a complex derivative of this compound, such software can uncover novel and more efficient synthetic strategies that might be overlooked by human chemists, thereby accelerating the synthesis and experimental validation phase. the-scientist.com

| Software | Core Technology | Key Features |

|---|---|---|

| SYNTHIA™ | Expert-coded rules and AI-powered algorithms. sigmaaldrich.com | Customizable search parameters, direct links to commercial starting materials, focus on green chemistry principles. sigmaaldrich.com |

| SynRoute | General reaction templates combined with a literature-based reaction database and machine learning classifiers. nih.gov | Fast and practical route generation, ability to incorporate reactions from fixed databases. nih.gov |

| BIOVIA Reaction Planner | Database exploration and a neural network trained specifically for chemistry. 3ds.com | Cloud-native application integrated with other research management tools. 3ds.com |

Cheminformatic Tools for Prediction of Relevant Molecular Properties (e.g., In Vitro ADME)

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties. These are often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. Predicting these properties early in the discovery process is crucial. In silico ADME prediction offers a rapid and cost-effective alternative to experimental testing, requiring no physical sample of the compound. mdpi.com

| ADME Property | Description | Common Prediction Method/Tool |

|---|---|---|

| Absorption | The process by which a drug enters the bloodstream. Key factors include solubility and intestinal permeability. | QSAR models, calculation of topological polar surface area (TPSA). |

| Distribution | The reversible transfer of a drug from one location to another within the body, including plasma protein binding. | Molecular docking simulations with proteins like human serum albumin. |

| Metabolism | The chemical conversion of drugs into more easily excreted compounds, often by enzymes like cytochrome P450s. | Knowledge-based expert systems and site-of-metabolism (SOM) prediction tools (e.g., Way2Drug, Xenosite). researchgate.net |

| Excretion | The removal of the substance from the body. | Prediction of clearance rates using models trained on experimental data. |

Future Research Directions and Emerging Paradigms for N 2 Ethylphenyl Thian 3 Amine Research

Development of Novel Synthetic Routes to Access Underexplored Analogues and Isomers

The ability to generate a diverse library of analogues and isomers is fundamental to establishing structure-activity relationships (SAR). Future synthetic efforts for N-(2-ethylphenyl)thian-3-amine should focus on developing novel, efficient, and stereoselective routes. Drawing inspiration from the synthesis of other thiane (B73995) derivatives, methodologies such as multicomponent reactions, C-H activation strategies, and flow chemistry could be employed. nih.gov These approaches would enable the systematic exploration of the chemical space around the core scaffold.

Key areas for synthetic exploration would include:

Modification of the Phenyl Ring: Introduction of a wide range of substituents (electron-donating, electron-withdrawing, and sterically bulky groups) on the 2-ethylphenyl moiety to probe electronic and steric effects on target engagement.

Alterations to the Thiane Ring: Synthesis of derivatives with different oxidation states of the sulfur atom (sulfoxide, sulfone), as well as ring-opened or ring-expanded analogues.

Stereochemical Diversity: Development of enantioselective and diastereoselective synthetic methods to access all possible stereoisomers of this compound and its derivatives. This is crucial as different stereoisomers often exhibit distinct pharmacological profiles.

A systematic synthetic approach will be instrumental in generating a comprehensive library of compounds for biological screening.

Deepening Mechanistic Understanding of Molecular Interactions at Atomic Resolution

A profound understanding of how this compound interacts with its biological targets at the atomic level is paramount for rational drug design. While the specific targets of this compound are yet to be identified, future research will undoubtedly focus on elucidating these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy of the compound in complex with its target protein will be invaluable.

These structural biology techniques can provide a detailed picture of the binding pocket, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern binding affinity and selectivity. This information is critical for the design of next-generation analogues with improved potency and a more favorable pharmacological profile.

Expansion of Computational Modeling to Complex Biological Systems and Pathways

Computational modeling has become an indispensable tool in modern drug discovery, offering a way to simulate and predict the behavior of molecules in complex biological environments. nih.gov For this compound, a multi-pronged computational approach could significantly accelerate research.

| Computational Method | Application to this compound Research |

| Molecular Docking | Predict potential binding modes of this compound and its analogues to various biological targets. |

| Molecular Dynamics (MD) Simulations | Investigate the dynamic behavior of the compound-target complex, providing insights into binding stability and conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models that correlate the chemical structure of analogues with their biological activity, guiding the design of more potent compounds. nih.gov |

| Systems Biology Modeling | Simulate the effect of this compound on entire biological pathways, helping to predict its overall physiological effects and potential off-target interactions. |

By integrating these computational methods, researchers can prioritize the synthesis of the most promising compounds and gain a deeper understanding of their mechanism of action within a broader biological context. nih.gov

Exploration of this compound as a Chemical Probe for Biological Studies

Beyond its potential as a therapeutic agent, this compound could also serve as a valuable chemical probe to investigate biological processes. A well-characterized chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, allowing researchers to study the role of that protein in cellular and physiological contexts.

To be utilized as a chemical probe, this compound would need to demonstrate high potency, selectivity, and a well-understood mechanism of action. Once validated, it could be used in a variety of "on-target" and "off-target" validation experiments to dissect complex biological pathways and identify novel therapeutic targets.

Integration of High-Throughput Screening and Advanced Computational Methods for Lead Discovery

The discovery of initial "hit" compounds is often accomplished through high-throughput screening (HTS), where large libraries of chemical compounds are rapidly tested for their activity against a specific biological target. drugtargetreview.comewadirect.com In the context of this compound, HTS campaigns could be employed to screen diverse chemical libraries to identify other compounds that share a similar mechanism of action or bind to the same target. drugtargetreview.com

The integration of HTS with advanced computational methods, often referred to as high-throughput computational screening (HTCS), can further enhance the efficiency of lead discovery. nih.gov Virtual screening of massive compound databases can be used to prioritize a smaller, more manageable set of compounds for experimental testing, saving time and resources. nih.govscienceintheclassroom.org This synergy between experimental and computational approaches is a powerful paradigm for modern drug discovery. nih.govnih.gov

Opportunities for Academic and Industrial Collaboration in Non-Clinical Research Areas

The journey of a novel compound from initial discovery to a potential therapeutic is a long and complex process that often benefits from the complementary expertise of academic and industrial partners. researchgate.netacs.orgacs.orgnih.gov For this compound, collaborations between academic research groups with deep expertise in synthetic chemistry, structural biology, and computational modeling, and industrial partners with experience in drug development and HTS, could be highly synergistic. nih.govacs.org

Such collaborations can accelerate progress by leveraging the strengths of each partner. researchgate.netacs.org Academia can contribute by exploring fundamental scientific questions and developing innovative research tools, while industry can provide the resources and infrastructure necessary to translate these discoveries into tangible therapeutic candidates. researchgate.netnih.gov These partnerships are crucial for navigating the challenges of non-clinical research and maximizing the potential of promising compounds like this compound.

Q & A

Q. What are the optimal synthetic routes for N-(2-ethylphenyl)thian-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-ethylaniline with thian-3-amine derivatives under nucleophilic substitution conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Bases like K₂CO₃ or NaOH facilitate deprotonation of the amine group .

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation . Yields range from 60–85%, with purity verified via HPLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

- NMR spectroscopy : ¹H/¹³C NMR confirms the thian ring’s conformation and ethylphenyl substitution pattern .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 239.40 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline form .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Enzyme inhibition : Screen against kinases or proteases via fluorometric assays to identify mechanistic targets .

- Antimicrobial testing : Employ broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How does the ethylphenyl substituent influence structure-activity relationships (SAR) compared to halogenated analogs?

- Electron-donating effects : The ethyl group enhances electron density on the phenyl ring, potentially increasing receptor binding affinity vs. electron-withdrawing halogens (e.g., F, Br) .

- Steric considerations : Ethyl’s bulkiness may reduce accessibility to hydrophobic binding pockets compared to smaller halogens . Comparative studies with N-(3-fluoro-2-methylphenyl)thian-3-amine show divergent IC₅₀ values in kinase assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Cross-validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate experimental variables .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., dose-dependent cytotoxicity thresholds) .

- Computational modeling : Use molecular docking to predict binding modes and reconcile discrepancies in inhibition profiles .

Q. What mechanistic pathways explain this compound’s oxidation/reduction behavior?

- Oxidation : Reacts with H₂O₂ to form sulfoxides, confirmed by LC-MS and IR spectroscopy (S=O stretch at 1040 cm⁻¹) .

- Reduction : NaBH₄ or LiAlH₄ reduces the thian ring’s sulfur, altering electronic properties and bioactivity . Kinetic studies show pseudo-first-order kinetics for oxidation, with activation energy calculated via Arrhenius plots .

Q. How can quantum chemical calculations enhance understanding of this compound’s reactivity?

- DFT studies : Optimize geometry at B3LYP/6-311G(d,p) level to predict nucleophilic/electrophilic sites .

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to correlate with redox potential and stability .

- Molecular electrostatic potential (MEP) : Maps identify regions prone to electrophilic attack (e.g., sulfur atoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.